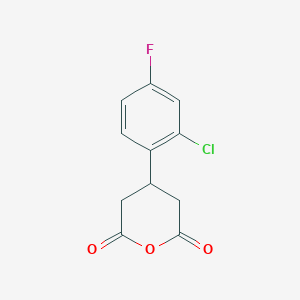

4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione

Descripción

4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C11H8ClFO3 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an oxane-2,6-dione moiety

Propiedades

IUPAC Name |

4-(2-chloro-4-fluorophenyl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFO3/c12-9-5-7(13)1-2-8(9)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMVTAMGMRHYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione typically involves the reaction of 2-chloro-4-fluorophenol with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a suitable nucleophile, such as an oxane derivative, under controlled conditions to yield the final product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can further optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The oxane-2,6-dione moiety can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures ranging from -20°C to 100°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield anilines, while oxidation reactions can produce carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to the modulation of biochemical pathways. The oxane-2,6-dione moiety may also play a role in stabilizing the compound’s interaction with its targets, thereby enhancing its overall efficacy.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-fluorophenol: This compound shares the chloro and fluoro substituents but lacks the oxane-2,6-dione moiety.

2-Chloro-4-fluorotoluene: Similar in structure but with a toluene moiety instead of the oxane-2,6-dione.

Uniqueness

4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione is unique due to the presence of both the chloro and fluoro substituents on the phenyl ring and the oxane-2,6-dione moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Actividad Biológica

4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and research findings.

Chemical Structure and Properties

The molecular structure of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione features a chloro-fluorophenyl group attached to an oxane dione system. This structural configuration is believed to enhance its biological activity through improved binding affinity to specific molecular targets.

Antimicrobial Properties

Research indicates that 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound could be further explored as a potential antimicrobial agent in clinical settings.

Anticancer Activity

The anticancer potential of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione has been evaluated in several cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that treatment with varying concentrations of the compound resulted in significant cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 ± 3 |

| HCT116 | 10 ± 2 |

The compound's ability to inhibit tumor growth suggests its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione in models of neurodegenerative diseases. In particular, it has shown promise in mitigating oxidative stress and improving cognitive function in animal models.

Mechanism of Action:

The neuroprotective effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate neurotransmitter levels. For instance, studies indicated that it upregulates serotonin and downregulates cortisol levels in brain tissues subjected to oxidative stress.

Research Findings

A comprehensive review of literature reveals diverse applications and findings related to the biological activity of this compound:

- Antimicrobial Studies: Demonstrated effectiveness against both gram-positive and gram-negative bacteria.

- Anticancer Research: Showed significant cytotoxicity against multiple cancer cell lines.

- Neuroprotection: Exhibited protective effects against oxidative stress-induced neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.